Structural Elaboration Capacity: Dual Reactive Handles vs. Single-Handle Analogs
The target compound possesses two reactive sites: a sulfonyl chloride (-SO₂Cl) and a chloromethyl (-CH₂Cl) group [1]. The closest analog, 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005613-94-4), lacks the chloromethyl group entirely, offering only one site for derivatization [2]. The 5-chloro-3-(chloromethyl)-1-methyl analog (CAS 2219419-21-1) contains a chloromethyl group but substitutes the C5-methyl with a chloro atom, altering the electronic profile and reducing the number of C-H bonds available for C-H functionalization .
| Evidence Dimension | Number of reactive handles for derivatization |
|---|---|
| Target Compound Data | 2 (sulfonyl chloride + chloromethyl) |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: 1 (sulfonyl chloride only). 5-Chloro-3-(chloromethyl)-1-methyl analog: 2 (sulfonyl chloride + chloromethyl) but with a chloro substituent instead of a methyl group. |
| Quantified Difference | Target offers 2 reactive sites vs. 1 for the directly comparable 1,5-dimethyl analog. Target offers a C5-methyl group which is a latent functional handle via C-H activation, versus a chloro group which is less versatile. |
| Conditions | Count of functional groups amenable to nucleophilic substitution or cross-coupling based on chemical structure [1][2]. |
Why This Matters
The dual reactivity enables single-step creation of complexity while maintaining a free -CH₂Cl handle, increasing synthetic efficiency for library synthesis.
- [1] PubChem. Compound Summary for CID 12263077: 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 17024754: 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information (2025). View Source
